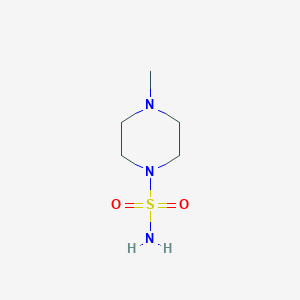

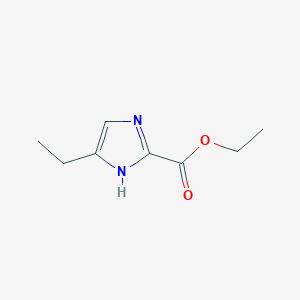

![molecular formula C9H12N2O2 B1611482 Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate CAS No. 139183-91-8](/img/structure/B1611482.png)

Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate

説明

“Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate” is a chemical compound with the molecular formula C9H12N2O2 . It is a solid or liquid substance that is stored in a dry room at normal temperature .

Synthesis Analysis

The synthesis of compounds similar to “Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate” has been achieved by treating the secondary amine with different alkyl- or arylalkylbromides in acetonitrile or acid chlorides in dimethoxyethane at room temperature .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O2/c1-13-9(12)7-2-3-8-4-10-6-11(8)5-7/h4,6-7H,2-3,5H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

“Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate” has a molecular weight of 180.21 . It is a solid or liquid substance that is stored in a dry room at normal temperature .科学的研究の応用

Antibacterial Agents

Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate: derivatives have been synthesized and tested for their antibacterial activity. These compounds have shown promising results against various bacterial strains, including E. coli and S. aureus . The hydrazone derivatives of this compound, in particular, exhibited excellent antibacterial activity, suggesting potential for development as new antimicrobial agents.

Neuroprotective Treatments

This compound class has been prescribed to reduce neurotoxic injury associated with anoxia or ischemia, which typically follows events like stroke or cardiac arrest . The neuroprotective properties of these compounds make them a valuable area of study for treatments aimed at mitigating brain damage after such incidents.

Glutaminyl Cyclase Inhibitors

Research has identified Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate as a scaffold for developing inhibitors of Porphyromonas gingivalis glutaminyl cyclase . These inhibitors have shown activity in the lower nanomolar range and are being characterized for their selectivity and toxicity, indicating their potential use in treating periodontitis.

Antimicrobial Activity

The compound’s derivatives have been explored for their antimicrobial properties. Some derivatives have shown significant activity against pathogens, suggesting their use in creating new antimicrobial drugs .

Analgesic and Anti-inflammatory Applications

Derivatives of Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate have been noted for their analgesic and anti-inflammatory properties. This opens up possibilities for their use in pain management and inflammation control .

Chemical Synthesis and Material Science

The compound is used in various areas of research, including chemical synthesis and material science. Its versatility in forming different derivatives makes it a valuable compound for creating new materials with desired properties .

Pharmacokinetics and Drug Development

The physicochemical properties and pharmacokinetics of Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate derivatives are being studied for drug development. Their high GI absorption and BBB permeant characteristics are particularly noteworthy for creating effective pharmaceuticals .

Lead Compound for Drug Discovery

Due to its diverse biological activities and the ability to form various derivatives, this compound serves as a lead compound in drug discovery. It provides a foundation for developing new drugs with specific target activities .

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

作用機序

Target of Action

The primary targets of Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate Similar compounds have been reported to target g protein-coupled receptors (gpcrs) . GPCRs represent the largest family of cell-surface receptors in eukaryotes and are targeted by about one third of prescription drugs .

Mode of Action

The specific interaction of Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate Related compounds have been known to inhibit g protein-mediated signaling .

Biochemical Pathways

The biochemical pathways affected by Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate Compounds that target gpcrs often affect a plethora of intracellular multistep signaling events .

Pharmacokinetics

The pharmacokinetic properties of Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate include high gastrointestinal absorption and permeability across the blood-brain barrier . . These properties may impact the bioavailability of the compound.

Result of Action

The specific molecular and cellular effects of Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate Compounds that inhibit g protein-mediated signaling can lead to important physiological functions, such as platelet aggregation and insulin-stimulated glucose transport, as well as pathophysiological consequences, such as heart failure and cancer .

特性

IUPAC Name |

methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-9(12)7-2-3-8-4-10-6-11(8)5-7/h4,6-7H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHKESZMMHHOIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2=CN=CN2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441004 | |

| Record name | Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate | |

CAS RN |

139183-91-8 | |

| Record name | Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

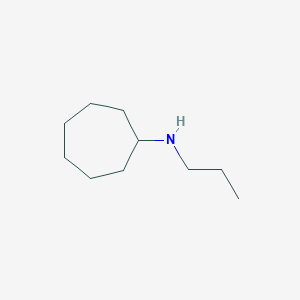

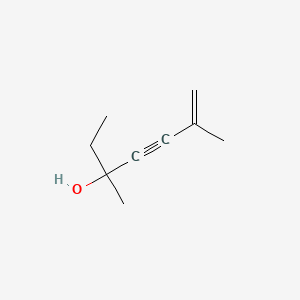

![Benzo[1,2-b:4,5-b']difuran-2,6-dione, 3-phenyl-7-(4-propoxyphenyl)-](/img/structure/B1611407.png)

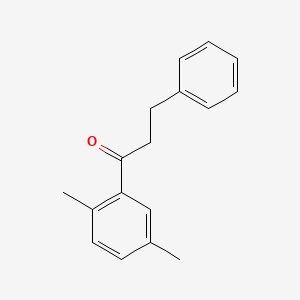

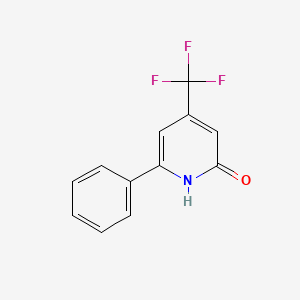

![3H-Pyrazol-3-one,2,4-dihydro-5-methyl-2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]-](/img/structure/B1611408.png)

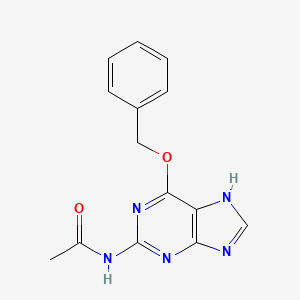

![1h-Imidazo[1,2-a]benzimidazole](/img/structure/B1611422.png)